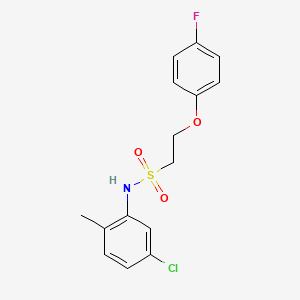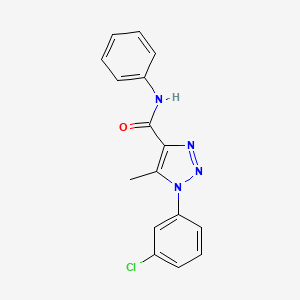![molecular formula C25H21FN2O B2570697 6-(4-Fluorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one CAS No. 330557-58-9](/img/structure/B2570697.png)
6-(4-Fluorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzodiazepines are a class of drugs that have a core chemical structure composed of a fusion of a benzene ring and a diazepine ring . They are commonly used in the treatment of conditions such as anxiety disorders, insomnia, and seizures .
Synthesis Analysis
The synthesis of benzodiazepines often involves a highly efficient method that includes a Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent cyclocondensation .Molecular Structure Analysis
The molecular structure of benzodiazepines typically includes a benzene ring fused to a diazepine ring . The specific structure of the compound you mentioned could not be found.Chemical Reactions Analysis
Benzodiazepines undergo various chemical reactions. For instance, the reduction of the nitro group to an amine has been observed .Wissenschaftliche Forschungsanwendungen
Chemical and Biological Interactions
Research on benzodiazepines, including compounds like 6-(4-Fluorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one, has revealed a variety of chemical and biological interactions. These compounds interact with central benzodiazepine receptors (CBRs) in the brain, displaying high affinity and partial agonist profiles in vitro. This interaction mechanism provides insights into the design of benzodiazepine derivatives with potential therapeutic applications beyond their traditional use as tranquilizers (Anzini et al., 2008).
Antimicrobial Activity
A significant area of application for benzodiazepine derivatives is their antimicrobial potential. Studies have synthesized and evaluated various benzodiazepine compounds, including those structurally related to 6-(4-Fluorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one, for antibacterial and antifungal activities. Compounds such as 2,4-diaryl-2,3-dihydrobenzo[b][1,4]thiazepines have shown promising results against a variety of bacterial and fungal strains, highlighting the potential for benzodiazepine derivatives in developing new antimicrobial agents (Kumar et al., 2013).
Antitumor Activity
The antitumor properties of benzodiazepine derivatives have also been explored, with research indicating potent cytotoxic effects in vitro against certain human cancer cell lines. This suggests a possible role for benzodiazepine compounds in cancer therapy, offering a new avenue for the development of anticancer drugs. The synthesis of fluorinated benzothiazoles, for instance, has been investigated for their cytotoxic activities, providing a foundation for future pharmaceutical and preclinical development (Hutchinson et al., 2001).
Crystal Packing and Weak Interactions
The study of weak interactions involving fluorine in benzodiazepinone derivatives offers valuable insights into their crystal packing modes. Such research helps in understanding the molecular conformation and stability of these compounds, which is crucial for their pharmacological properties and drug design processes. The analysis of crystal packing in benzodiazepinone drug intermediates, including fluorinated and non-fluorinated analogues, illustrates the impact of fluorine on altering packing modes and highlights the role of specific intermolecular interactions in dictating the crystalline lattice structure (Prasanna & Row, 2000).
Wirkmechanismus
Target of Action
The primary targets of 6-(4-Fluorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one are the Gamma-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
6-(4-Fluorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one interacts with its targets, the GABA receptors, by potentiating their action . This results in an increase in the inhibitory effect of GABA neurotransmission, leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
The compound affects the GABAergic pathway, which is one of the major inhibitory pathways in the central nervous system . By potentiating the action of GABA receptors, it enhances the inhibitory effect of GABA neurotransmission . This can lead to downstream effects such as sedation, reduction of anxiety, prevention of seizures, and muscle relaxation .
Pharmacokinetics
Based on the pharmacokinetics of similar benzodiazepine derivatives, it can be inferred that the compound may have good bioavailability and undergo hepatic metabolism .
Result of Action
The molecular and cellular effects of 6-(4-Fluorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one’s action include enhanced inhibitory neurotransmission in the central nervous system . This can result in observable effects such as sedation, reduction of anxiety, prevention of seizures, and muscle relaxation .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O/c26-19-12-10-17(11-13-19)25-24-22(27-20-8-4-5-9-21(20)28-25)14-18(15-23(24)29)16-6-2-1-3-7-16/h1-13,18,25,27-28H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIUGCMBJJWIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2570618.png)

![Ethyl 4-[[2-(1-propylindol-3-yl)sulfonylacetyl]amino]benzoate](/img/structure/B2570621.png)
![2-[5-(2-Hydroxyethyl)-1,1-dioxothiolan-2-yl]ethanol](/img/structure/B2570623.png)
![4-(benzo[d]thiazol-2-yl)-N-(4-methoxybenzyl)piperazine-1-carboxamide](/img/structure/B2570624.png)
![2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2570625.png)
![2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B2570626.png)
![2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[5-nitro-2-(2-pyridinylsulfanyl)phenyl]acrylonitrile](/img/structure/B2570629.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2570632.png)
![N-(benzo[d]thiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2570633.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2570634.png)

